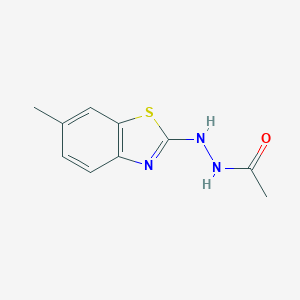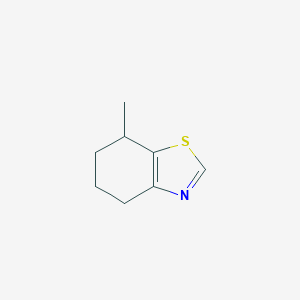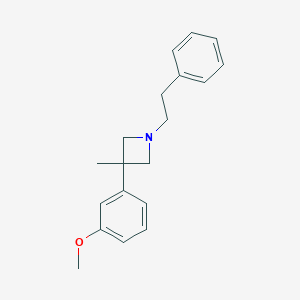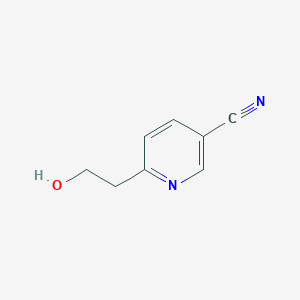![molecular formula C17H26O2 B009615 [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate CAS No. 110299-91-7](/img/structure/B9615.png)
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is a novel eudesmane sesquiterpene identified from the Mediterranean soft coral species, Alcyonium coralloides . This compound is part of a group of bioactive terpenoids produced by marine organisms, particularly soft corals, which are known for their diverse molecular structures and potential biological activities .
Wissenschaftliche Forschungsanwendungen
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate has shown potential in various scientific research applications, including:
Vorbereitungsmethoden
The preparation of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate involves the extraction and isolation from the soft coral Alcyonium coralloides. The absolute stereochemistry of this compound was determined using the exciton-coupling method and confirmed by Circular Dichroism spectra
Analyse Chemischer Reaktionen
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate, like other sesquiterpenes, can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound could yield various oxygenated derivatives, while reduction might produce different hydrogenated forms.
Wirkmechanismus
The exact mechanism of action of [(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is not fully understood. like other sesquiterpenes, it is believed to interact with various molecular targets and pathways. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological processes such as inflammation, microbial growth, or cell proliferation .
Vergleich Mit ähnlichen Verbindungen
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate is part of a group of eudesmane sesquiterpenes, which also includes Coralloidin A, Coralloidin B, Coralloidin D, and Coralloidin E . These compounds share similar molecular frameworks but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific stereochemical configuration and the distinct bioactivities it may exhibit compared to its analogs .
Conclusion
This compound is a fascinating compound with potential applications in various scientific fields. Its unique molecular structure and bioactivity make it a valuable subject for further research and exploration.
Eigenschaften
CAS-Nummer |
110299-91-7 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(1R,4aS)-1-methyl-7-propan-2-ylidene-1,2,3,4,5,6-hexahydronaphthalen-4a-yl]methyl acetate |
InChI |
InChI=1S/C17H26O2/c1-12(2)15-7-9-17(11-19-14(4)18)8-5-6-13(3)16(17)10-15/h10,13H,5-9,11H2,1-4H3/t13-,17-/m1/s1 |
InChI-Schlüssel |
SJQIKKDDMGYSNS-CXAGYDPISA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)CC2)COC(=O)C |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Kanonische SMILES |
CC1CCCC2(C1=CC(=C(C)C)CC2)COC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)


![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)


![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

